tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate
Description
Properties
Molecular Formula |
C13H23NO2 |
|---|---|
Molecular Weight |
225.33 g/mol |
IUPAC Name |
tert-butyl N-[(1-prop-2-enylcyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C13H23NO2/c1-5-7-13(8-6-9-13)10-14-11(15)16-12(2,3)4/h5H,1,6-10H2,2-4H3,(H,14,15) |
InChI Key |
YHJJXQNGIHGDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)CC=C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate typically involves:
- Introduction of the allyl substituent onto the cyclobutyl ring.
- Formation of the aminomethyl intermediate.
- Protection of the amine group with the tert-butoxycarbonyl (Boc) group to yield the carbamate.
A common approach starts from cyclobutyl derivatives, which are functionalized by allylation and subsequent aminomethylation, followed by Boc protection.
Representative Synthetic Route
One documented synthetic route includes:
Allylation of Cyclobutyl Derivative
- Using palladium-catalyzed coupling (e.g., Pd₂(dba)₃ with BINAP ligand) in toluene under inert atmosphere at ~100°C.
- This step introduces the allyl group at the 1-position of the cyclobutyl ring.
-
- Conversion of the allyl-substituted cyclobutyl intermediate to the aminomethyl derivative, often via reduction or substitution reactions.
-
- Reaction of the free amine with di-tert-butyl dicarbonate (Boc anhydride) in an appropriate solvent (e.g., dichloromethane) at room temperature to form the tert-butyl carbamate.
- Deprotection or purification steps may follow, typically involving acid treatment (e.g., trifluoroacetic acid) and chromatographic purification.
Industrial Scale Synthesis
Industrial methods adapt the above laboratory procedures with optimizations such as:
- Continuous flow reactors for better heat and mass transfer.
- Automated purification systems to ensure high purity.
- Optimization of reagent stoichiometry and reaction times to maximize yield.
Reaction Conditions and Yields
The following table summarizes key steps, reagents, conditions, and yields based on literature and patent data:
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Reference/Notes |
|---|---|---|---|---|---|
| Allylation | Pd₂(dba)₃, BINAP ligand | Toluene | 100°C | ~50 | Pd-catalyzed coupling; inert atm. |
| Aminomethylation | Reducing agents (e.g., LiAlH₄) | Anhydrous ether | 0–25°C | 60–70 | Reduction of nitro or substitution |
| Boc Protection | Boc anhydride, base (e.g., Et₃N) | DCM or ethyl acetate | Room temperature | >80 | Standard amine protection |
| Purification | Silica gel chromatography | Ethyl acetate/hexane | Ambient | — | To isolate pure carbamate |
Reaction Mechanisms and Chemical Considerations
Pd-Catalyzed Allylation : The palladium catalyst facilitates the formation of a carbon-carbon bond between the cyclobutyl ring and allyl moiety. Ligand choice (e.g., BINAP) affects regioselectivity and yield.
Aminomethylation : Typically involves nucleophilic substitution or reduction steps to install the aminomethyl group at the 1-position of the cyclobutyl ring.
Boc Protection : The free amine reacts with Boc anhydride to form a carbamate, protecting the amine functionality during subsequent synthetic manipulations.
Purification : Column chromatography is essential to separate the desired carbamate from side products and unreacted starting materials.
Characterization Techniques
To confirm the structure and purity of this compound, the following analytical methods are employed:
| Technique | Purpose | Typical Observations |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm cyclobutyl geometry and Boc protection | tert-Butyl protons singlet ~1.4 ppm; allyl protons distinct signals |
| Mass Spectrometry (MS) | Confirm molecular weight | Molecular ion peak at expected m/z (e.g., 256.3 [M+H]+) |
| Infrared Spectroscopy (IR) | Detect carbamate functional group | Characteristic C=O stretch near 1700 cm⁻¹ |
| X-ray Crystallography | Determine stereochemistry and hydrogen bonding | Used for analogs to confirm stereochemical integrity |
Optimization and Troubleshooting
-
- Catalyst and ligand screening can improve Pd-catalyzed coupling yields (30–70% typical).
- Temperature control (around 100°C) balances reaction rate and side reactions.
- Use of polar aprotic solvents like tetrahydrofuran (THF) can enhance intermediate solubility.
-
- Avoid prolonged exposure to strong acids like trifluoroacetic acid (TFA) to prevent premature deprotection.
- Alternative protecting groups (e.g., Fmoc or Cbz) may be considered for improved stability.
-
- Trace impurities such as deprotected amines require sensitive detection via HPLC-MS with C18 columns and acidic mobile phases.
Computational and Mechanistic Insights
Density Functional Theory (DFT) calculations help analyze ring strain in the cyclobutyl moiety and predict reactivity patterns.
Molecular Docking Studies assist in designing derivatives with improved biological activity by simulating binding to enzyme targets.
Structure-Activity Relationship (SAR) analyses correlate substituent effects on the cyclobutyl ring with chemical reactivity and biological efficacy.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.31 g/mol |
| CAS Number | 1147107-64-9 |
| Key Reagents | Pd₂(dba)₃, BINAP, Boc anhydride, reducing agents |
| Solvents | Toluene, dichloromethane, ethyl acetate, ether |
| Temperature Range | -20°C to 110°C (depending on step) |
| Typical Yields | 50–80% per step |
| Purification Methods | Column chromatography (silica gel) |
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(1-allylcyclobutyl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The allyl group can participate in substitution reactions, particularly under radical or nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) for reducing the carbamate group.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate can be used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate would depend on its specific application. Generally, carbamates can act as enzyme inhibitors by forming covalent bonds with the active site of enzymes, thereby blocking their activity. The allyl and cyclobutyl groups could also interact with biological targets, potentially affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Table 1: Comparative Overview of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Ring System |
|---|---|---|---|---|
| tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate | 2413651-74-6 | C₁₃H₂₃NO₂ | Allyl, tert-butyl carbamate | Cyclobutane |
| tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B) | Not provided | C₁₁H₂₁N₅O₂* | Azide, tertiary amine | Acyclic |
| tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate | 1821739-64-3 | C₁₁H₂₂N₂O₂* | Methylamino, tert-butyl carbamate | Cyclopentane |
*Calculated based on structural descriptors in evidence.
(a) This compound
- Reactivity : The allyl group facilitates Diels-Alder reactions or radical polymerizations. The strained cyclobutane may undergo ring-opening under thermal or photochemical conditions.
- Applications: Potential use in materials science (e.g., cross-linking agents) or as a protected intermediate in pharmaceutical synthesis .
(b) tert-butyl N-{2-[(2-azidoethyl)amino]propyl}carbamate (Block B)
- Reactivity : The azide group enables Huisgen 1,3-dipolar cycloaddition ("click chemistry") for bioconjugation or polymer functionalization.
- Synthesis: Synthesized via reductive amination of an amino alcohol precursor, followed by azide introduction .
- Applications : Widely used in peptide synthesis and polymer chemistry for modular assembly .
(c) tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate
- Reactivity: The methylamino group, when deprotected, serves as a nucleophile in amide bond formation. The cyclopentane ring offers reduced strain compared to cyclobutane, enhancing stability.
- Stereochemical Influence : The (1S,3R) configuration makes it valuable in enantioselective synthesis, particularly for chiral amine pharmaceuticals .
Stability and Functional Group Compatibility
- Cyclobutane vs. Cyclopentane :
- Functional Groups: Allyl vs. Azide: Allyl groups are prone to oxidation or electrophilic attack, while azides require careful handling due to explosion risks but offer superior click reactivity . Methylamino: Requires acidic or catalytic hydrogenation for deprotection, contrasting with the tert-butyl carbamate’s acid-labile cleavage .
Research Implications and Limitations
- Evidence Gaps : Detailed synthetic protocols and application data for the main compound are sparse, necessitating further experimental validation.
- Functional Group Trade-offs: While the allyl group broadens reactivity options, it may limit stability in prolonged storage compared to azide or methylamino derivatives.
Biological Activity
Tert-butyl N-[(1-allylcyclobutyl)methyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Carbamates are known for their diverse pharmacological properties, including enzyme inhibition and modulation of neurotransmitter systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H23NO2
- Molecular Weight : 225.33 g/mol
- IUPAC Name : this compound
The carbamate functional group contributes to the compound's stability and reactivity, allowing it to interact with various biological targets.
Mechanisms of Biological Activity
Carbamates, including this compound, exhibit biological activity through several mechanisms:
- Enzyme Inhibition : Many carbamates act as reversible inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This action can enhance cholinergic signaling in the nervous system .
- Neurotransmitter Modulation : The compound may modulate neurotransmitter systems beyond AChE inhibition, potentially affecting dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
- Cell Membrane Permeability : Due to their structural characteristics, carbamates can traverse cell membranes effectively, allowing them to exert effects intracellularly .
Study 1: Neuroprotective Effects
A study investigating the neuroprotective effects of various carbamate derivatives found that this compound demonstrated significant protective effects against oxidative stress in neuronal cell lines. The compound reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .
Study 2: Enzyme Interaction Analysis
Research focused on the interaction of this compound with AChE revealed that it competes with acetylcholine for binding sites, leading to a temporary increase in acetylcholine levels. This effect was reversible, indicating potential therapeutic applications in conditions like Alzheimer’s disease .
Pharmacological Profile
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Toxicity | Low toxicity in preliminary studies |
| LD50 (rat) | Not extensively studied |
| Mechanism of Action | AChE inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
